molecular formula C23H24N4O4S2 B2403322 ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate CAS No. 847403-35-4

ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate

Katalognummer: B2403322
CAS-Nummer: 847403-35-4
Molekulargewicht: 484.59
InChI-Schlüssel: UDKVSYRXDWRTHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a potent and selective small-molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR). This compound was developed as part of a structure-activity relationship study to optimize inhibitors that target the kinase domain of ATM . Its primary research value lies in its utility for selectively disrupting the DDR pathway, particularly the signaling cascade initiated by double-strand DNA breaks. By potently inhibiting ATM kinase activity, this compound effectively blocks the phosphorylation of key downstream substrates such as CHK2, KAP1, and H2AX, thereby preventing cell cycle arrest, DNA repair, and promoting sensitization to DNA-damaging agents. Researchers employ this inhibitor in oncology models to investigate synthetic lethality and to enhance the efficacy of radiotherapy and chemotherapeutic drugs like etoposide and doxorubicin . Its application is crucial for elucidating the complex mechanisms of genomic stability, understanding resistance to conventional cancer therapies, and validating ATM as a therapeutic target in various cancer cell lines and xenograft models.

Eigenschaften

IUPAC Name

ethyl 2-[[4-(4-methoxyphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2/c1-4-18(21(28)31-5-2)32-22-25-24-20(27(22)15-10-12-16(30-3)13-11-15)14-26-17-8-6-7-9-19(17)33-23(26)29/h6-13,18H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKVSYRXDWRTHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Structure and Properties

The compound features a triazole ring, a thiazole moiety, and a methoxyphenyl group, which are known for their biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of thiazole and triazole derivatives. For instance:

  • Study Findings : A study reported that thiazole derivatives exhibit broad-spectrum antibacterial activity. The minimum inhibitory concentration (MIC) values ranged from 0.23 to 0.70 mg/mL against various bacterial strains, indicating effective antibacterial properties .
CompoundMIC (mg/mL)Target Bacteria
Compound 10.23E. cloacae
Compound 20.47B. cereus
Compound 30.70S. Typhimurium

These findings suggest that compounds similar to ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate may also exhibit significant antimicrobial effects.

Anticancer Activity

Research into the anticancer potential of thiazole derivatives has shown promising results:

  • Case Study : A study on triazole-thiazole hybrids demonstrated cytotoxic effects against various cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation, with some derivatives showing IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
Compound AHeLa5.6
Compound BMCF73.8
Compound CA5497.1

These results indicate that ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate may possess similar anticancer properties due to its structural components.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has also been documented:

  • Research Insights : Compounds containing thiazole rings have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting an ability to modulate inflammatory responses . The molecular mechanisms often involve the inhibition of NF-kB signaling pathways.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate. For instance, derivatives of thiazole and triazole have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

Compounds containing the triazole framework have been evaluated for their anti-inflammatory effects. In a study comparing several derivatives, those with structural similarities to ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate exhibited promising results in reducing inflammation markers in vitro. The anti-inflammatory action is believed to be mediated through inhibition of pro-inflammatory cytokines .

Analgesic Effects

The analgesic potential of similar compounds has also been explored. In animal models, certain derivatives were shown to significantly reduce pain responses compared to control groups. This effect is likely due to their influence on the central nervous system and modulation of pain signaling pathways .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of a series of thiazole and triazole derivatives, including ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate). The compounds were evaluated for their biological activities using standard assays for antimicrobial and anti-inflammatory properties. The results indicated that modifications in the side chains significantly influenced bioactivity, emphasizing the importance of structure–activity relationships (SAR) in drug design .

Photophysical Properties

The compound's unique structure may also lend itself to applications in material science, particularly in developing photonic materials. Studies have shown that similar compounds exhibit interesting photophysical properties such as fluorescence and UV absorption characteristics. These properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Potential as a Drug Delivery System

Due to its complex structure and ability to form stable complexes with various biomolecules, ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate may also be investigated as a carrier for targeted drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release could enhance the efficacy of existing treatments .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s structural complexity invites comparisons with derivatives sharing triazole, thiazole, or benzothiazolone motifs. Key analogues include:

Compound Name/ID Core Structure Key Substituents Biological Activity Synthesis Method
Target Compound 1,2,4-Triazole 4-Methoxyphenyl, benzothiazolone, ester Potential neuroprotective, anti-inflammatory Multi-step coupling of triazole and benzothiazolone (hypothesized)
THIO Thiazole 4-Methoxyphenyl, isoxazolone Analgesic, anti-inflammatory Reflux of THB with hydroxylamine in ethanol
Riluzole Benzothiazolone Amino group, trifluoromethoxy Neuroprotective (ALS treatment) Commercial synthesis
Celecoxib 1,2,4-Triazole Sulfonamide, trifluoromethyl COX-2 inhibition (anti-inflammatory) Multi-step heterocyclic synthesis

Key Observations:

  • Core Structure Differences : Unlike THIO (thiazole core), the target compound’s 1,2,4-triazole core may confer greater metabolic stability and selectivity for kinase targets. Triazoles are less prone to oxidative degradation compared to thiazoles, as seen in COX-2 inhibitors like celecoxib.
  • Substituent Impact : The benzothiazolone group in the target compound aligns with riluzole’s neuroprotective mechanism (glutamate inhibition), whereas THIO’s isoxazolone moiety is linked to cyclooxygenase (COX) modulation .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound likely serves as a prodrug, enhancing oral absorption compared to carboxylic acid derivatives (e.g., ibuprofen).

Physicochemical and Pharmacokinetic Properties

Property Target Compound THIO Celecoxib
Molecular Weight ~500 g/mol (estimated) 345.4 g/mol 381.37 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 2.8 (experimental) 3.5
Solubility Low (ester dominance) Moderate (polar isoxazolone) Low (nonpolar sulfonamide)
Metabolic Stability High (triazole core) Moderate (thiazole) High (triazole)

The target compound’s higher molecular weight and ester group suggest prolonged half-life but reduced aqueous solubility compared to THIO. Its triazole core may resist hepatic degradation better than THIO’s thiazole, aligning with celecoxib’s pharmacokinetic profile.

Research Findings and Therapeutic Potential

  • Anti-Inflammatory Activity : The target compound’s triazole-thioether architecture may synergize with benzothiazolone to inhibit pro-inflammatory cytokines (e.g., TNF-α) more effectively than THIO, which primarily targets COX pathways .
  • Limitations: Limited experimental data on the target compound’s efficacy and toxicity necessitate further in vivo studies. THIO’s proven analgesic activity provides a benchmark for comparative analysis .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclization of thiosemicarbazides (e.g., refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol) to form the triazole-thiadiazole core .
  • Substitution reactions (e.g., reacting 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid) to introduce the 4-methoxyphenyl and benzo[d]thiazole moieties .
  • Esterification using ethyl bromobutanoate under basic conditions to finalize the structure.
    Key Optimization Parameters:
  • Solvent choice (ethanol or methanol for improved yield) .
  • Reaction time (4–6 hours for cyclization steps) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks for methoxy protons (~δ 3.8 ppm), ester carbonyls (~δ 170 ppm), and aromatic protons (δ 6.5–8.0 ppm) .
    • FT-IR : Stretching vibrations for C=O (ester: ~1720 cm⁻¹), C=S (thioether: ~680 cm⁻¹), and N-H (triazole: ~3200 cm⁻¹) .
  • Chromatography :
    • HPLC (C18 column, methanol/water) to verify purity (>95%) .
  • Mass Spectrometry :
    • HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₂₂N₄O₃S₂) .

Q. What are the baseline physicochemical properties of this compound?

Methodological Answer: Key properties include:

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, or ethanol .
  • Melting Point : Determined via differential scanning calorimetry (DSC). Analogous triazole derivatives exhibit melting points between 160–220°C .
  • Stability : Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at –20°C in desiccated environments .

Advanced Research Questions

Q. How can molecular docking be applied to predict the biological activity of this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR), given the triazole-thiadiazole scaffold’s known antimicrobial/anti-inflammatory activity .
  • Software Tools : Use AutoDock Vina or Schrödinger Maestro with optimized force fields.
  • Validation : Compare docking scores (e.g., binding energy < –8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
  • Contradiction Resolution : Discrepancies between docking and bioassays may arise from tautomeric equilibria (e.g., thione-thiol interconversion) . Validate via DFT calculations (Gaussian 09, B3LYP/6-311G**) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) .
  • Structural Confirmation : Re-analyze compounds via X-ray crystallography to rule out polymorphic variations .
  • Meta-Analysis : Compare datasets using QSAR models (e.g., CoMFA/CoMSIA) to identify substituent effects. For example, electron-withdrawing groups on the benzo[d]thiazole ring enhance antibacterial activity .

Q. How does the thioether linker influence the compound’s reactivity?

Methodological Answer:

  • Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., with iodomethane) via HPLC to assess sulfur’s nucleophilicity .
  • DFT Calculations : Evaluate bond dissociation energies (BDEs) of the C-S bond. Higher BDEs (>300 kJ/mol) suggest stability under physiological conditions .
  • Experimental Validation : Use radical scavenging assays (DPPH/ABTS) to test antioxidant potential linked to sulfur’s redox activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.